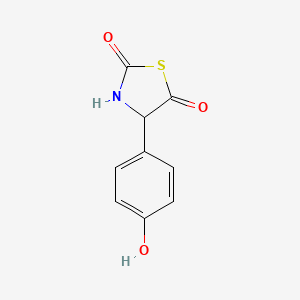![molecular formula C13H13O4- B14492258 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate CAS No. 64584-91-4](/img/structure/B14492258.png)
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate, also known as phthalic acid, monopent-4-enyl ester, is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.2479 g/mol . This compound is a derivative of benzoic acid and contains an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Vorbereitungsmethoden
The synthesis of 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with pent-4-en-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and pent-4-en-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research may explore its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate involves the hydrolysis of the ester bond to release benzoic acid and pent-4-en-2-ol. The hydrolysis can be catalyzed by enzymes, such as esterases, or by acidic or basic conditions. The released benzoic acid and pent-4-en-2-ol can then participate in various biochemical pathways and exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate include other esters of benzoic acid, such as methyl benzoate, ethyl benzoate, and propyl benzoate. These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the ester functional group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
64584-91-4 |
|---|---|
Molekularformel |
C13H13O4- |
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
2-pent-4-en-2-yloxycarbonylbenzoate |
InChI |
InChI=1S/C13H14O4/c1-3-6-9(2)17-13(16)11-8-5-4-7-10(11)12(14)15/h3-5,7-9H,1,6H2,2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
DVBWIJUOTPYVCG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC=C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)


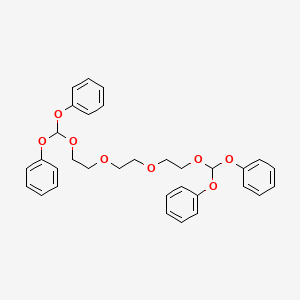
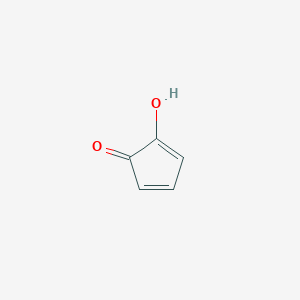
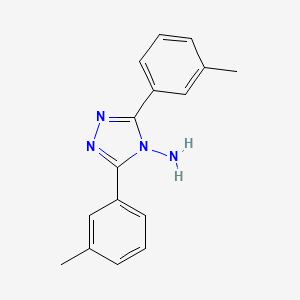
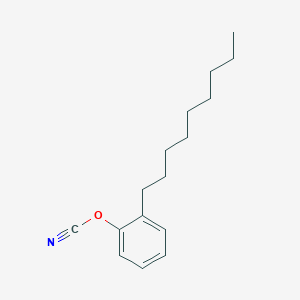
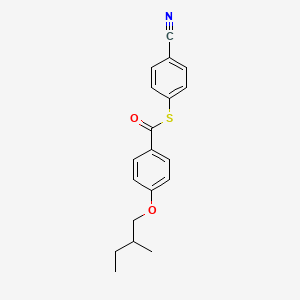
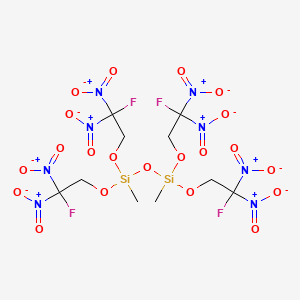
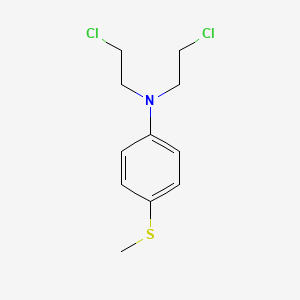
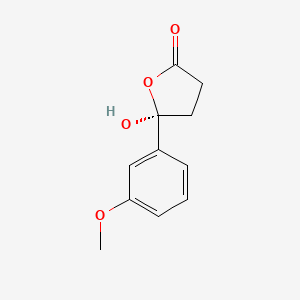
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
